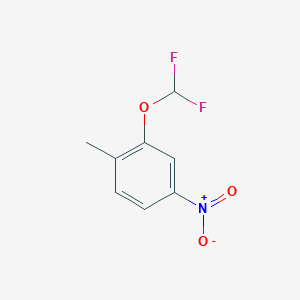

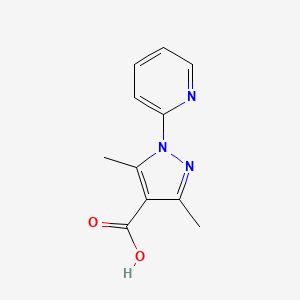

![molecular formula C18H11ClF3N3O B3033620 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide CAS No. 1092343-66-2](/img/structure/B3033620.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide

Descripción general

Descripción

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide (abbreviated 4C-PBP) is a novel compound with a wide range of potential applications in scientific research. 4C-PBP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, and it is capable of modulating dopamine levels in the brain. 4C-PBP has been studied extensively for its ability to act as a dopamine agonist and antagonist, as well as for its potential to act as a neuroprotectant.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties : The compound has been studied for its chemical structure and interactions. For instance, in the fungicide fluazinam, a related compound, the dihedral angle between the pyridine and benzene ring planes has been characterized, contributing to understanding its chemical behavior and potential applications in fungicide development (Jeon, Kim, Lee, & Kim, 2013).

Role in Potassium Channel Modulation : Research has identified derivatives of N-pyridyl benzamide as KCNQ2/Q3 potassium channel openers. These compounds show promise in animal models of epilepsy and pain, highlighting their potential in developing new treatments for these conditions (Amato et al., 2011).

Analytical Applications : The compound and its derivatives have been used in analytical chemistry, such as in the capillary electrophoresis of related substances, which is important for quality control in pharmaceutical production (Ye et al., 2012).

Metabolic Studies : The metabolism of related compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, has been studied in patients with chronic myelogenous leukemia, providing insights into drug metabolism and potential drug interactions (Gong, Chen, Deng, & Zhong, 2010).

Luminescent Properties : Studies have also explored the luminescent properties of pyridyl substituted benzamides, which could have applications in materials science and photophysics (Srivastava et al., 2017).

Antineoplastic Research : Derivatives of 4-chloro-benzamides, including compounds with pyridin-3-yl groups, have been investigated as RET kinase inhibitors for cancer therapy, demonstrating their potential in oncological research (Han et al., 2016).

Synthetic Processes : Research has also focused on the synthetic processes of related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, which is crucial for the development of efficient and scalable production methods (Dian, 2010).

Drug Distribution and Excretion : Studies on compounds like vismodegib have investigated their absorption, distribution, metabolism, and excretion, which are vital aspects of drug development and safety (Yue et al., 2011).

Antimicrobial Activity : There is research on the antimycobacterial activity of N-pyridinylbenzamides, which indicates their potential use in developing new treatments for bacterial infections (Nawrot et al., 2020).

Biological Activity : The compound and its derivatives have been studied for various biological activities, including as potential antidepressant and nootropic agents, highlighting the compound's versatility in pharmaceutical research (Thomas et al., 2016).

Mecanismo De Acción

Target of Action

A structurally similar compound, ml267, is known to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

The compound likely interacts with its target by binding to it, thereby inhibiting its function. In the case of ML267, it inhibits bacterial PPTases, thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases by the compound affects the secondary metabolism of bacteria. This results in the attenuation of the production of certain metabolites .

Pharmacokinetics

Ml267, a similar compound, has been highlighted for its in vitro adme properties and in vivo pharmacokinetic profiles .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth. For instance, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

It’s worth noting that chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli .

Direcciones Futuras

TFMP derivatives are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Análisis Bioquímico

Biochemical Properties

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The interaction between this compound and phosphopantetheinyl transferase is characterized by submicromolar inhibition, indicating a strong binding affinity . Additionally, this compound exhibits selectivity towards bacterial enzymes, with minimal activity against human orthologues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound has been observed to attenuate the production of secondary metabolites, thereby thwarting bacterial growth . This inhibition of secondary metabolism is crucial for reducing bacterial virulence and pathogenicity. Furthermore, this compound does not induce rapid cytotoxic responses in human cells, making it a promising candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound’s mechanism of action involves the inhibition of phosphopantetheinyl transferase, which is essential for the post-translational modification of proteins involved in bacterial metabolism . By inhibiting this enzyme, this compound disrupts the biosynthesis of key metabolites, leading to reduced bacterial growth and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against bacterial enzymes . Long-term exposure to this compound does not result in significant degradation, ensuring its efficacy in prolonged experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization for therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as phosphopantetheinyl transferase, which plays a critical role in the biosynthesis of secondary metabolites . By inhibiting this enzyme, this compound disrupts metabolic flux and reduces the levels of key metabolites required for bacterial growth and virulence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interaction with transporters and binding proteins facilitates its localization to target sites, ensuring its effective delivery to bacterial cells . This targeted distribution enhances the compound’s inhibitory activity against bacterial enzymes, contributing to its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its precise localization and optimal activity .

Propiedades

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N3O/c19-15-8-13(18(20,21)22)9-24-16(15)11-3-5-12(6-4-11)17(26)25-14-2-1-7-23-10-14/h1-10H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZLTHQILSEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

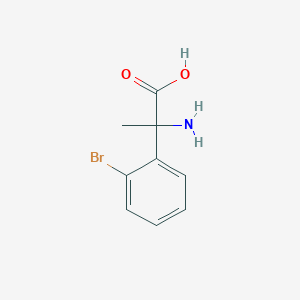

![tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033538.png)

![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)

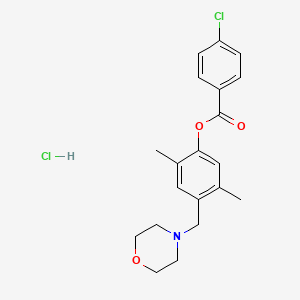

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)

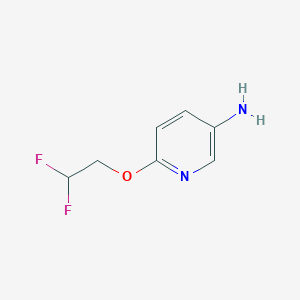

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)